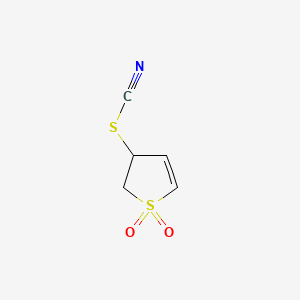

Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide

Description

Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide is a sulfone-containing heterocyclic compound characterized by a partially saturated thiophene ring with a thiocyanate (-SCN) substituent at the 3-position and two oxygen atoms at the 1,1-positions (sulfone group). This compound belongs to the broader class of thiophene 1,1-dioxides, which are non-aromatic due to the electron-withdrawing sulfone group, rendering them highly reactive in cycloaddition and electrophilic substitution reactions .

Properties

IUPAC Name |

(1,1-dioxo-2,3-dihydrothiophen-3-yl) thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S2/c6-4-9-5-1-2-10(7,8)3-5/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVZCZACFVXKAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)SC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73909-05-4 | |

| Record name | Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073909054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,1-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Thiocyanation via Halogen Displacement

A halogen atom at the 3-position of 2,3-dihydrothiophene-1,1-dioxide can be replaced by a thiocyanate group using alkali metal thiocyanates. For example:

- Reagents : 3-Bromo-2,3-dihydrothiophene-1,1-dioxide reacts with potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C.

- Mechanism : SN2 displacement facilitated by the sulfone’s electron-deficient ring system.

- Yield : Analogous reactions in thieno[2,3-b]thiophene systems report 60–75% yields.

Direct Thiocyanation Using Thiocyanogen

Thiocyanogen (SCN)₂, generated in situ from lead thiocyanate and bromine, introduces the -SCN group via electrophilic aromatic substitution:

- Conditions : Reaction conducted at 0–5°C in dichloromethane to minimize decomposition.

- Limitations : Low regioselectivity due to competing reactions at multiple ring positions.

Oxidation of 3-Thiocyanato-2,3-Dihydrothiophene

This two-step approach first synthesizes 3-thiocyanato-2,3-dihydrothiophene, followed by sulfonation:

Synthesis of 3-Thiocyanato-2,3-Dihydrothiophene

Sulfonation to 1,1-Dioxide

- Oxidizing Agents : Hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

- Conditions : 0°C to room temperature over 4–6 hours.

- Yield : Combined yields for both steps range from 45–60%.

Cyclocondensation Strategies

Thiophene Ring Formation via Cyclization

A cyclocondensation reaction constructs the thiophene core while introducing the thiocyanate group:

- Precursor : 1,4-Diketones or mercaptoacetaldehyde derivatives.

- Reagents : Ammonium thiocyanate and sulfuric acid catalyze cyclization.

- Example :

$$

\text{HSC≡N + CH₂=CH-C(O)-CH₂-CHO} \xrightarrow{\text{H₂SO₄}} \text{Thiophene-1,1-dioxide derivative}

$$ - Advantage : Single-step synthesis with fewer intermediates.

Solid-Phase Synthesis

Immobilized substrates on Wang resin enable iterative coupling:

Industrial-Scale Production and Optimization

Catalytic Methods

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve thiocyanate incorporation efficiency.

- Solvent Systems : Water/ethyl acetate biphasic mixtures reduce organic waste.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scale-Up Feasibility |

|---|---|---|---|---|---|

| Halogen Displacement | 3-Bromo-dihydrothiophene | KSCN, DMF | 60–75 | 95–98 | High |

| Thiocyanogen | Dihydrothiophene | (SCN)₂, CH₂Cl₂ | 40–55 | 85–90 | Low |

| Oxidation Pathway | 3-Thiocyanato-dihydrothiophene | H₂O₂, CH₃COOH | 45–60 | 90–95 | Moderate |

| Cyclocondensation | 1,4-Diketones | NH₄SCN, H₂SO₄ | 50–65 | 88–93 | Moderate |

Scientific Research Applications

Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide, has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide, involves its interaction with various molecular targets. The thiocyanato group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Thiophene 1,1-dioxides exhibit reduced aromaticity compared to parent thiophenes, as confirmed by theoretical studies (AM1 and LCGO methods) . The thiocyanato (-SCN) group in the target compound introduces additional electron-withdrawing effects, which may enhance its reactivity in Diels-Alder reactions compared to analogs with alkyl or aryl substituents. For example:

Challenges and Limitations

- Steric Hindrance: Bulky substituents (e.g., -SCN) may reduce catalytic hydrogenation efficiency.

- Sensitivity : Thiocyanato derivatives may decompose under acidic or oxidative conditions, limiting storage stability compared to aryl-substituted analogs .

Biological Activity

Thiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide (commonly referred to as thiophene dioxide) has been studied for its potential therapeutic applications. This article compiles findings related to its biological activity, including antibacterial, antifungal, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

Thiophene dioxide is characterized by a thiophene ring with a thiocyanate group and a sulfone functional group. Its chemical formula is , which contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activities of thiophene dioxide have been explored in various studies, highlighting its potential in different therapeutic areas:

Antibacterial Activity

Research indicates that thiophene derivatives exhibit significant antibacterial properties against various strains of bacteria. For instance:

- In vitro Studies : Compounds related to thiophene dioxide were tested against E. coli, P. aeruginosa, S. aureus, and B. megaterium. Some derivatives showed notable antibacterial activity comparable to standard antibiotics .

- Minimum Inhibitory Concentration (MIC) : The MIC values for certain thiophene derivatives ranged from 0.7 to 2.8 μg/mL against resistant bacterial strains, indicating strong antibacterial potential .

Antifungal Activity

Thiophene compounds have also demonstrated antifungal activity:

- Activity Against Fungi : In studies targeting Candida albicans and other fungal pathogens, certain thiophene derivatives exhibited MIC values similar to established antifungal agents like ketoconazole .

Anticancer Properties

The anticancer potential of thiophene dioxide has been investigated:

- Cell Line Studies : Compounds derived from thiophene were evaluated against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). Some derivatives displayed significant cytotoxicity with IC50 values indicating effective growth inhibition .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of key metabolic pathways in cancer cells .

Case Studies

Several studies exemplify the biological activity of thiophene dioxide:

- Antibacterial Study :

- Antifungal Study :

- Anticancer Study :

The mechanisms underlying the biological activities of thiophene dioxide are multifaceted:

- Antibacterial Mechanism : It is hypothesized that the presence of the sulfone group enhances membrane permeability in bacterial cells, leading to cell lysis.

- Antifungal Mechanism : Thiophene compounds may disrupt fungal cell wall synthesis or interfere with essential metabolic processes.

- Anticancer Mechanism : The induction of reactive oxygen species (ROS) and subsequent cellular stress pathways contribute to apoptosis in cancer cells.

Q & A

Q. What are the recommended synthetic routes for Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves functionalization of a pre-oxidized thiophene 1,1-dioxide scaffold. A plausible route includes:

Oxidation : Start with thiophene derivatives oxidized to the 1,1-dioxide form using peracids (e.g., m-CPBA) under controlled conditions to avoid over-oxidation .

Thiocyanation : Introduce the thiocyanato (-SCN) group via nucleophilic substitution or radical-mediated pathways. Benzoylisothiocyanate (as in ) can act as a thiocyanate source in 1,4-dioxane, with NHSCN as a catalyst .

- Key Considerations :

- Monitor reaction temperature (room temperature preferred to avoid decomposition of the thiocyanato group).

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the sulfone or thiocyanate moieties.

Q. How should researchers characterize the structural integrity of this compound, particularly the sulfone and thiocyanato groups?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- X-ray Crystallography : Use SHELXL () for refinement of crystal structures. ORTEP-3 () can visualize bond angles/distances, confirming the planar geometry of the sulfone group and thiocyanato substitution .

- NMR Spectroscopy : NMR will show distinct signals for the sulfone (δ ~120-130 ppm) and thiocyanato (δ ~110-115 ppm). NMR should resolve dihydro-thiophene protons as multiplet signals (δ ~3.0-4.5 ppm) .

- HR-MS : Confirm molecular weight with <2 ppm error. For example, HR-ESI-MS (as in ) should match [M+Na] or [M-H] adducts .

Q. What are the stability concerns for this compound under ambient or reactive conditions?

- Methodological Answer :

- Thermal Stability : The thiocyanato group may decompose at >80°C, releasing HCN or SCN radicals. Use thermogravimetric analysis (TGA) to identify decomposition thresholds .

- Light Sensitivity : Store in amber vials under nitrogen, as UV exposure can cleave the S–CN bond.

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent sulfone degradation into SO gases .

Q. How does the electronic nature of the sulfone and thiocyanato groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Sulfone Group : Acts as an electron-withdrawing group, directing electrophilic substitution to the α-position of the thiophene ring.

- Thiocyanato Group : Can participate in cycloaddition (e.g., Huisgen) or act as a leaving group in nucleophilic aromatic substitution.

- Experimental Design :

- Test reactivity under Pd-catalyzed conditions (e.g., Suzuki coupling) with aryl boronic acids. Use DFT calculations (Gaussian 09) to predict regioselectivity, referencing theoretical studies in .

Advanced Research Questions

Q. What mechanistic pathways explain the compound’s behavior in LDA-mediated cyclization reactions?

- Methodological Answer :

- LDA Activation : Lithium diisopropylamide (LDA) deprotonates the α-position to the sulfone, generating a nucleophilic site for cyclization (as in ).

- Denitrogenation : If azide intermediates are involved (e.g., from benzyl azides), monitor N evolution via gas chromatography .

- Key Data : Compare reaction outcomes (yield, byproducts) under varying temperatures (-78°C vs. 0°C) and solvent polarities (THF vs. DME) .

Q. How can computational methods resolve contradictions between experimental and theoretical NMR chemical shifts?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level (Gaussian 09) and calculate shifts using GIAO method. Compare with experimental data to identify discrepancies.

- Troubleshooting : If deviations exceed 5 ppm, reassess solvent effects (e.g., DMSO vs. CDCl) or conformational flexibility in the dihydro-thiophene ring .

Q. What strategies validate crystal structure data when XRD patterns conflict with spectroscopic results?

- Methodological Answer :

- Cross-Validation :

Re-refine XRD data with SHELXL () to check for missed symmetry elements or disorder.

Compare experimental IR spectra with computed vibrational modes (e.g., sulfone S=O stretches at ~1300 cm) .

- Case Study : reports C–H⋯O interactions in thiophene dioxides; use Hirshfeld surface analysis to confirm non-covalent interactions .

Q. How can this compound serve as a precursor for bioactive heterocycles, and what assays are recommended?

- Methodological Answer :

- Derivatization : React the thiocyanato group with amines to form thioamides or with alkynes for click chemistry (e.g., triazole formation).

- Biological Screening :

- Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa).

- Evaluate AMPA receptor modulation (patch-clamp electrophysiology) based on structural analogs in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.